

Spectroscopic Profile of 4-Chloro-1,8-naphthyridine: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-Chloro-1,8-naphthyridine

Cat. No.: B1589900

[Get Quote](#)

This technical guide provides an in-depth analysis of the spectroscopic data for **4-Chloro-1,8-naphthyridine**, a key heterocyclic compound with significant applications in medicinal chemistry and materials science. This document is intended for researchers, scientists, and professionals in drug development, offering a detailed exploration of its mass spectrometry, infrared, and nuclear magnetic resonance data. Understanding the spectroscopic signature of this molecule is paramount for its unambiguous identification, purity assessment, and the elucidation of its role in complex chemical systems.

Introduction to 4-Chloro-1,8-naphthyridine

The 1,8-naphthyridine scaffold is a privileged heterocyclic motif found in numerous biologically active compounds, exhibiting a wide range of therapeutic properties including antimicrobial, anticancer, and anti-inflammatory activities. The introduction of a chlorine atom at the 4-position of the 1,8-naphthyridine core creates **4-Chloro-1,8-naphthyridine**, a versatile synthetic intermediate for the development of novel pharmaceuticals and functional materials. Accurate and comprehensive spectroscopic characterization is the cornerstone of quality control and mechanistic studies involving this compound.

Mass Spectrometry Analysis

Mass spectrometry is a fundamental technique for determining the molecular weight and elemental composition of a compound. For **4-Chloro-1,8-naphthyridine** ($C_8H_5ClN_2$), the expected monoisotopic mass is 164.0141 g/mol.

Experimental Protocol: Mass Spectrometry

A standard approach for acquiring the mass spectrum of **4-Chloro-1,8-naphthyridine** would involve the following steps:

- **Sample Preparation:** A dilute solution of the compound is prepared in a suitable volatile solvent, such as methanol or acetonitrile.
- **Ionization:** Electrospray ionization (ESI) is a common and effective method for this type of molecule, typically producing the protonated molecular ion $[M+H]^+$.
- **Analysis:** The ions are guided into a mass analyzer (e.g., Time-of-Flight or Quadrupole) to separate them based on their mass-to-charge ratio (m/z).
- **Detection:** The abundance of each ion is recorded, generating the mass spectrum.

Data Interpretation

The mass spectrum of **4-Chloro-1,8-naphthyridine** is expected to exhibit a characteristic isotopic pattern due to the presence of chlorine (^{35}Cl and ^{37}Cl isotopes in an approximate 3:1 ratio).

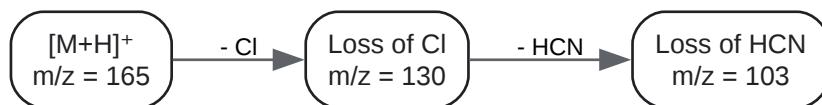

Ion	Predicted m/z	Notes
$[M]^+$	164.0136	Molecular ion with ^{35}Cl
$[M+2]^+$	166.0107	Molecular ion with ^{37}Cl (approx. 32% intensity of $[M]^+$)
$[M+H]^+$	165.0214	Protonated molecular ion with ^{35}Cl ^[1]
$[M+H+2]^+$	167.0185	Protonated molecular ion with ^{37}Cl (approx. 32% intensity of $[M+H]^+$)
$[M+\text{Na}]^+$	187.0034	Sodium adduct with ^{35}Cl ^[1]

Table 1: Predicted m/z values for various adducts of **4-Chloro-1,8-naphthyridine**. Data sourced from PubChem.[1]

The presence of the characteristic M/M+2 isotopic pattern is a strong indicator of a chlorine-containing compound.

Fragmentation Pathway

High-resolution mass spectrometry with fragmentation (MS/MS) can provide further structural information. A plausible fragmentation pathway for the $[M+H]^+$ ion of **4-Chloro-1,8-naphthyridine** is depicted below.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 35170-94-6|4-Chloro-1,8-naphthyridine|BLD Pharm [bldpharm.com]
- To cite this document: BenchChem. [Spectroscopic Profile of 4-Chloro-1,8-naphthyridine: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1589900#spectroscopic-data-nmr-ir-mass-of-4-chloro-1-8-naphthyridine>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com